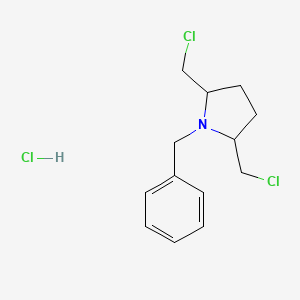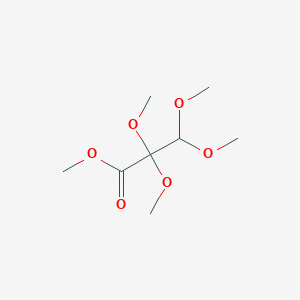![molecular formula C12H9N3O B14344810 4-Amino-11H-pyrido[2,1-B]quinazolin-11-one CAS No. 92516-48-8](/img/structure/B14344810.png)
4-Amino-11H-pyrido[2,1-B]quinazolin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-11H-pyrido[2,1-B]quinazolin-11-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused pyrido-quinazolinone structure, which imparts unique chemical and biological properties. Quinazolinones are known for their diverse pharmacological activities, making them valuable in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-11H-pyrido[2,1-B]quinazolin-11-one typically involves the use of transition metal-catalyzed reactions. One common method is the copper(II) acetate-catalyzed reaction of substituted isatins with 2-bromopyridine derivatives. This reaction proceeds through C−N and C−C bond cleavage and the formation of two C−N bonds in a one-pot procedure . Another method involves the use of 2-aminopyridines and 2-haloacetophenones in a copper-catalyzed domino sequence .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Amino-11H-pyrido[2,1-B]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological activities and chemical properties .
科学的研究の応用
4-Amino-11H-pyrido[2,1-B]quinazolin-11-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an efflux pump inhibitor in bacterial cells.
Industry: The compound is used in the development of new materials and chemical processes due to its stability and reactivity.
作用機序
The mechanism of action of 4-Amino-11H-pyrido[2,1-B]quinazolin-11-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit efflux pumps in bacterial cells, thereby enhancing the efficacy of antibiotics . The compound may also interact with DNA and proteins, leading to its antiproliferative and antimicrobial effects .
類似化合物との比較
Similar Compounds
11H-Pyrido[2,1-B]quinazolin-11-one: A closely related compound with similar structural features.
6,7,8,9-Tetrahydro-11H-pyrido[2,1-B]quinazolin-11-one: Another quinazolinone derivative with a different degree of saturation.
Uniqueness
4-Amino-11H-pyrido[2,1-B]quinazolin-11-one is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a pharmacological agent.
特性
CAS番号 |
92516-48-8 |
|---|---|
分子式 |
C12H9N3O |
分子量 |
211.22 g/mol |
IUPAC名 |
4-aminopyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H9N3O/c13-9-5-3-4-8-11(9)14-10-6-1-2-7-15(10)12(8)16/h1-7H,13H2 |
InChIキー |
RZVPBDSVVKZFTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC3=C(C=CC=C3N)C(=O)N2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


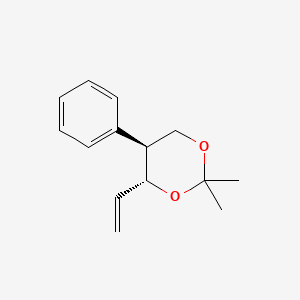
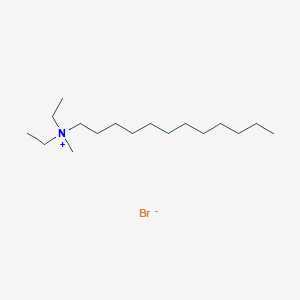
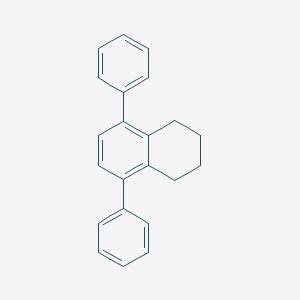
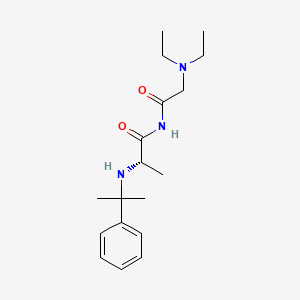
![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
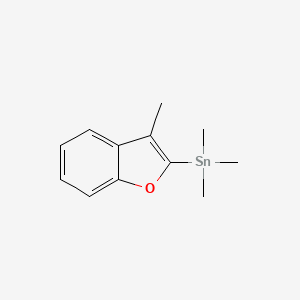

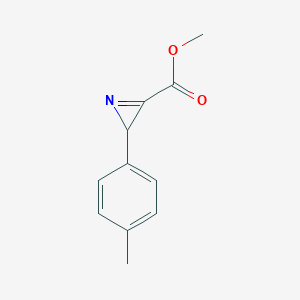
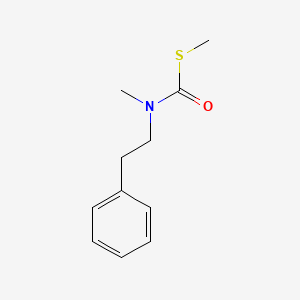
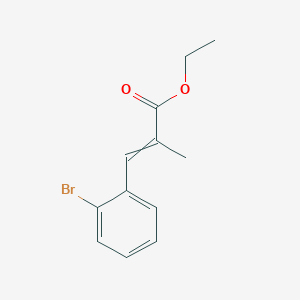
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
